

synthesis of 2-(Acetoxy)-5-bromobenzoic acid from 5-bromosalicylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Acetoxy)-5-bromobenzoic
acid

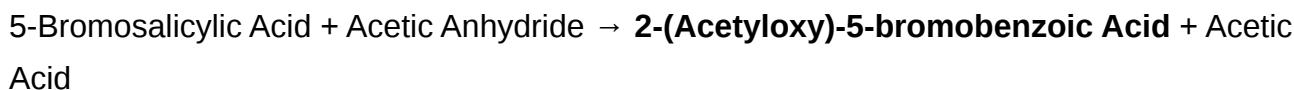
Cat. No.: B075019

[Get Quote](#)

Synthesis of 2-(Acetoxy)-5-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **2-(acetoxy)-5-bromobenzoic acid**, a halogenated analog of acetylsalicylic acid (aspirin), from 5-bromosalicylic acid. This document outlines the chemical principles, experimental protocol, and key data associated with this transformation, tailored for professionals in chemical research and pharmaceutical development.


Introduction

2-(Acetoxy)-5-bromobenzoic acid, also known as 5-bromoacetylsalicylic acid or 5-bromoaspirin, is a derivative of salicylic acid. The introduction of a bromine atom onto the aromatic ring can significantly alter the molecule's physicochemical and pharmacological properties. This guide details the straightforward and common laboratory-scale synthesis of this compound via the acetylation of 5-bromosalicylic acid. The reaction involves the esterification of the phenolic hydroxyl group of 5-bromosalicylic acid using acetic anhydride, typically in the presence of an acid catalyst.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed acetylation reaction. The phenolic hydroxyl group of 5-bromosalicylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The presence of a strong acid catalyst, such as sulfuric acid, protonates the acetic anhydride, increasing its electrophilicity and facilitating the reaction.[\[1\]](#)

The overall reaction is as follows:

The mechanism involves the nucleophilic attack of the hydroxyl group on the activated acetylating agent, followed by the elimination of a molecule of acetic acid.[\[1\]](#)

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Property	5-Bromosalicylic Acid	2-(Acetoxy)-5-bromobenzoic Acid
Synonyms	2-Hydroxy-5-bromobenzoic acid	5-Bromoacetylsalicylic acid, 5-Bromoaspirin, Sedasprin [2] [3] [4]
CAS Number	89-55-4	1503-53-3 [2] [5] [6]
Molecular Formula	C ₇ H ₅ BrO ₃	C ₉ H ₇ BrO ₄ [2] [4] [6] [7]
Molecular Weight	217.02 g/mol	259.05 g/mol [2] [6]
Appearance	White to slightly beige powder [8]	Solid [4]
Purity (Typical)	≥98%	95% [4] [5]

Experimental Protocol

This protocol is adapted from the general synthesis of acetylsalicylic acid.[\[9\]](#)

Materials:

- 5-Bromosalicylic acid
- Acetic anhydride
- Concentrated sulfuric acid (catalyst)
- Deionized water
- Ethanol (for recrystallization, optional)

Equipment:

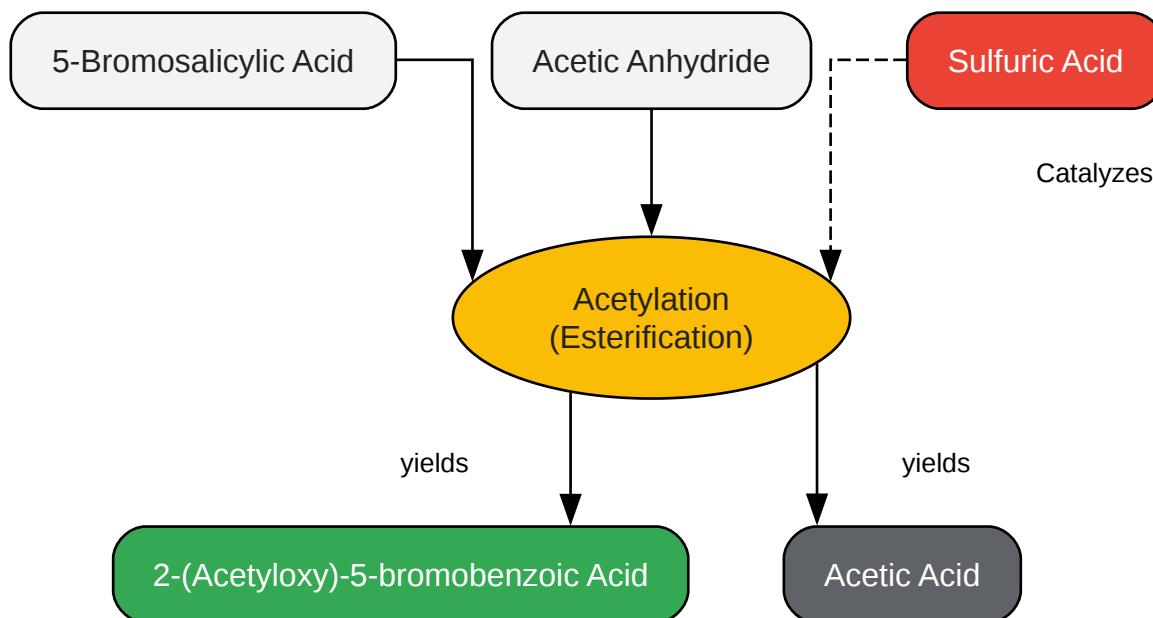
- Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Büchner funnel and filter flask
- Filter paper
- Beakers
- Graduated cylinders

Procedure:

- Reaction Setup: In a clean, dry Erlenmeyer flask, combine 5-bromosalicylic acid and acetic anhydride. A typical molar ratio is 1:1.5 to 1:2 of the salicylic acid derivative to the anhydride.
- Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring. The sulfuric acid acts as a catalyst for the esterification reaction.[1][9]
- Reaction: Stir the mixture at room temperature. An exothermic reaction may occur, causing a spontaneous increase in temperature.[9] To ensure the reaction goes to completion, the

mixture can be gently heated to 50-60°C for approximately 15-20 minutes.[9] The completion of the reaction can be monitored by the dissolution of the solid starting material.

- **Quenching and Precipitation:** After the reaction period, cool the flask to room temperature. Slowly and cautiously add cold deionized water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the crude product.[9][10]
- **Isolation of Crude Product:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9][10] Wash the solid with several portions of cold deionized water to remove any soluble impurities, such as acetic acid and residual sulfuric acid.
- **Purification (Recrystallization):** For higher purity, the crude **2-(acetoxy)-5-bromobenzoic acid** can be recrystallized.[10] A suitable solvent system is a mixture of ethanol and water. [10] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
- **Drying:** Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the final product in a desiccator or a vacuum oven at a low temperature.


Mandatory Visualizations

The following diagrams illustrate the chemical synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-(acetoxy)-5-bromobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants and products in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. 5-Bromo-2-acetylsalicylic acid | C9H7BrO4 | CID 73922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Benzoic acid, 2-(acetyloxy)-5-bromo- | CymitQuimica [cymitquimica.com]
- 5. Benzoic acid,2-(acetyloxy)-5-bromo- | CAS#:1503-53-3 | Chemsoc [chemsoc.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2-(Acetyloxy)-5-bromobenzoic acid [webbook.nist.gov]
- 8. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]

- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [synthesis of 2-(Acetoxy)-5-bromobenzoic acid from 5-bromosalicylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075019#synthesis-of-2-acetoxy-5-bromobenzoic-acid-from-5-bromosalicylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com